4-Aminopentan-2-ol (CAS 13325-12-7) is a highly versatile, branched 1,3-amino alcohol characterized by a five-carbon backbone containing a primary amine attached to a secondary carbon and a secondary hydroxyl group. This specific structural arrangement, which includes two chiral centers at the C2 and C4 positions, makes it a highly sought-after bifunctional building block. In pharmaceutical procurement, it is primarily sourced as a precursor for synthesizing conformationally constrained heterocycles, such as 1,4-oxazepanes or 1,3-oxazines, where its methyl groups dictate critical binding geometries. In materials science, it functions as a specialized chain extender and crosslinker for advanced thermosetting resins, polyurethanes, and microcapsule shells. Its differential reactivity—arising from the steric hindrance around the amine and the secondary nature of the alcohol—provides precise kinetic control during step-growth polymerization, distinguishing it from simpler, linear amino alcohols[1].
Substituting 4-aminopentan-2-ol with generic linear amino alcohols, such as ethanolamine or 5-amino-1-pentanol, fundamentally compromises both molecular design and processability. In medicinal chemistry, linear analogs fail to provide the necessary steric bulk; without the specific C2 and C4 methyl groups of 4-aminopentan-2-ol, the resulting fused ring systems lack the conformational twist required to optimally fill asymmetric protein binding pockets, leading to dramatic drop-offs in target affinity [1]. In polymer and resin manufacturing, substituting with a primary-primary linear amino alcohol (like 5-amino-1-pentanol) removes the differential reactivity between the amine and the secondary alcohol. This lack of kinetic separation often results in premature crosslinking and gelation during prepolymer synthesis. Furthermore, linear substitutes yield highly crystalline, rigid polymer networks, whereas the dual methyl branches of 4-aminopentan-2-ol disrupt chain packing, which is essential for formulating flexible, low-temperature curing powder coatings [2].
In the development of tricyclic BCL6 inhibitors, the choice of amino alcohol precursor directly dictates the binding mode of the final drug candidate. When (2S,4S)-4-aminopentan-2-ol is utilized to form the constrained heterocycle, the resulting methyl substitution forces the adjacent structural groups to twist orthogonally. This specific conformational lock significantly enhances shape complementarity within the BTB domain compared to unconstrained derivatives synthesized from simpler amines [1].
| Evidence Dimension | Cellular Target Inhibition (IC50) |
| Target Compound Data | 12 nM (NanoBRET assay) using the 4-aminopentan-2-ol derived core |
| Comparator Or Baseline | Ethylamine-derived acyclic core (>300-fold weaker biochemical potency) |
| Quantified Difference | 50-fold improvement in cellular potency and >300-fold improvement in biochemical potency |
| Conditions | NanoBRET cellular assay for BCL6 BTB domain engagement |
Procuring this specific branched amino alcohol is essential for accessing conformationally locked heterocycles that linear analogs simply cannot form, driving nanomolar potency.
For advanced powder coatings, particularly those applied to heat-sensitive substrates like medium-density fiberboard (MDF), the crosslinker must provide both reactivity and internal plasticization. 4-aminopentan-2-ol acts as a difunctional reactant with C12-C23 diesters. Its dual methyl branches disrupt the tight interchain hydrogen bonding that typically plagues linear polyamides/polyesters, resulting in an amorphous resin that cures at lower temperatures while maintaining excellent mechanical properties [1].
| Evidence Dimension | Curing Temperature and Coating Flexibility |
| Target Compound Data | Cure temperature of 125-140°C with 160 in-lb impact flexibility |
| Comparator Or Baseline | Standard linear amino alcohol crosslinkers (require >160-180°C to cure effectively without brittle failure) |
| Quantified Difference | Enables a 35-40°C reduction in curing temperature while maintaining 5B adhesion and >60 gu gloss |
| Conditions | Electrostatic powder coating application on heat-sensitive substrates |
Buyers formulating coatings for plastics or wood must select 4-aminopentan-2-ol to achieve the necessary flexibility and low-temperature cure profile that linear crosslinkers cannot provide.
In the synthesis of core-shell microcapsules (e.g., for perfume or active ingredient encapsulation), the shell's integrity depends on the controlled reaction of polyfunctional amines with isocyanates or anhydrides. 4-aminopentan-2-ol provides differential reactivity: the sterically hindered primary amine reacts rapidly to form the initial polymer network, while the secondary alcohol reacts more slowly. This kinetic staging prevents premature gelation at the interface, allowing for a more uniform, defect-free thermosetting shell compared to highly reactive primary-primary linear amino alcohols[1].
| Evidence Dimension | Polymerization Control / Shell Uniformity |
| Target Compound Data | Staged crosslinking via secondary alcohol delayed reactivity |
| Comparator Or Baseline | 5-amino-1-pentanol (rapid, simultaneous dual-end reactivity) |
| Quantified Difference | Prevents premature interfacial gelation, yielding stable microcapsule slurries |
| Conditions | Interfacial polymerization of polyurea/aminoplast microcapsule shells at pH 3.5-7 |
For industrial scale-up of microcapsules, procuring an amino alcohol with differential reactivity is critical to controlling shell thickness and preventing batch-ruining agglomeration.
4-aminopentan-2-ol is the optimal precursor for medicinal chemistry programs requiring the synthesis of sterically constrained 1,4-oxazepane or 1,3-oxazine rings. By incorporating the specific methyl branching of this compound, chemists can force orthogonal binding conformations in the resulting drug candidates, which is a proven strategy for maximizing shape complementarity and achieving nanomolar potency in tight protein-protein interaction pockets, such as the BCL6 BTB domain [1].
In materials science, this compound is highly suited as a chain extender and crosslinker for formulating powder coatings derived from C12-C23 diesters. Its branched structure disrupts polymer crystallinity, yielding amorphous resins that remain flexible and adhere strongly (5B adhesion) even when cured at low temperatures (125-140°C). This makes it the crosslinker of choice when coating medium-density fiberboard (MDF) or plastics [2].
For the production of polyurea or aminoplast microcapsules, 4-aminopentan-2-ol serves as a critical interfacial crosslinker. Its differential reactivity—combining a sterically hindered primary amine with a slower-reacting secondary alcohol—allows formulators to control the kinetics of shell formation. This staged reactivity prevents premature gelation and ensures the formation of robust, defect-free shells capable of retaining volatile actives like perfumes without leakage[3].
Corrosive;Irritant